Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate
Overview
Description
Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C17H26N2O5 and a molecular weight of 338.40 g/mol . It is known for its role as an impurity in the synthesis of trimetazidine dihydrochloride, a drug used to treat angina pectoris . The compound is characterized by the presence of a piperazine ring substituted with an ethyl ester group and a benzyl group bearing three methoxy substituents.
Preparation Methods
The synthesis of Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate typically involves the reaction of 2,3,4-trimethoxybenzyl chloride with piperazine in the presence of a base, followed by esterification with ethyl chloroformate . The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate is primarily related to its role as an impurity in trimetazidine dihydrochloride. Trimetazidine works by inhibiting fatty acid oxidation and promoting glucose oxidation, thereby improving cellular energy production under ischemic conditions . The molecular targets include enzymes involved in fatty acid metabolism, such as 3-keto-acyl-CoA thiolase .
Comparison with Similar Compounds
Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride: This compound is also used in the synthesis of trimetazidine derivatives and exhibits similar biological activities.
1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine: A novel sulfonamide derivative with potential therapeutic applications.
1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine: Another sulfonamide derivative studied for its vasodilatory effects.
The uniqueness of this compound lies in its specific structural features and its role as an impurity standard in pharmaceutical synthesis.
Biological Activity
Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H26N2O5
- Molecular Weight : 338.4 g/mol
- IUPAC Name : Ethyl 4-[(2,3,4-trimethoxyphenyl)methyl]piperazine-1-carboxylate
- CAS Number : 53531-01-4
The compound features a piperazine ring, which is known for its ability to interact with various biological targets, making it a valuable scaffold for drug development.
Pharmacological Effects
-
Cardioprotective Properties :
- This compound has been studied for its cardioprotective effects. Research indicates that it may help mitigate damage to cardiac tissues during ischemic events by modulating oxidative stress and inflammation.
-
CNS Activity :
- The compound is also being investigated for its potential effects on the central nervous system (CNS). Its structural similarity to other piperazine derivatives suggests possible interactions with neurotransmitter receptors, which could lead to anxiolytic or antidepressant effects.
- Enzyme Inhibition :
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The piperazine moiety allows for interaction with various receptors such as serotonin and dopamine receptors, which are crucial in mood regulation and cardiovascular function.
- Antioxidant Activity : The trimethoxybenzyl group may contribute to antioxidant properties, helping to scavenge free radicals and reduce oxidative stress in cells.
Case Studies and Research Findings
A selection of studies highlights the pharmacological potential of this compound:
Clinical Implications
The findings from these studies suggest that this compound could serve as a promising candidate for further development in treating cardiovascular diseases and CNS disorders.
Properties
IUPAC Name |
ethyl 4-[(2,3,4-trimethoxyphenyl)methyl]piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5/c1-5-24-17(20)19-10-8-18(9-11-19)12-13-6-7-14(21-2)16(23-4)15(13)22-3/h6-7H,5,8-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRSCQFIVQGRJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442591 | |
Record name | AGN-PC-0N7LZL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53531-01-4 | |
Record name | Ethyl 4-[(2,3,4-trimethoxyphenyl)methyl]-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53531-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperazinecarboxylic acid, 4-((2,3,4-trimethoxyphenyl)methyl)-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053531014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AGN-PC-0N7LZL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-PIPERAZINECARBOXYLIC ACID, 4-((2,3,4-TRIMETHOXYPHENYL)METHYL)-, ETHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9J7XSK5RX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.